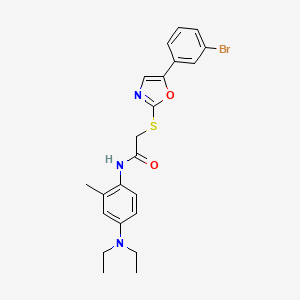

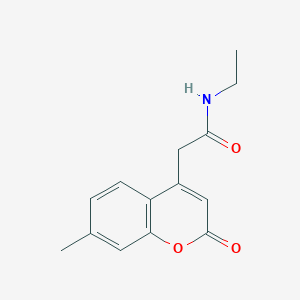

![molecular formula C26H18N2O2S B2571017 N-(3-(苯并[d]噻唑-2-基)-4-羟基苯基)-[1,1'-联苯]-4-甲酰胺 CAS No. 325987-97-1](/img/structure/B2571017.png)

N-(3-(苯并[d]噻唑-2-基)-4-羟基苯基)-[1,1'-联苯]-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a benzothiazole group, a biphenyl group, and a carboxamide group. Benzothiazole is a heterocyclic compound with a wide range of properties and applications, including in the treatment of various diseases . The biphenyl group is a type of aromatic hydrocarbon with two phenyl rings. The carboxamide group is a functional group that is often found in drug molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, benzothiazole is known to possess optical properties, coordination properties, and electron acceptor properties .科学研究应用

抗结核活性

包括“N-(3-(苯并[d]噻唑-2-基)-4-羟基苯基)-[1,1'-联苯]-4-甲酰胺”在内的苯并噻唑类化合物已被合成并研究其抗结核活性 . 这些化合物已显示出对结核分枝杆菌的抑制效果,一些新的苯并噻唑衍生物表现出比标准参照药物更好的抑制效力 .

抗HIV活性

该化合物也已对其潜在的抗HIV活性进行了研究 . 虽然搜索结果中没有提供此研究的具体细节,但很明显该化合物的独特结构和特性使其成为该领域进一步研究的候选者。

抗菌活性

研究还探索了苯并噻唑类化合物的抗菌特性 . 虽然搜索结果中没有提供此研究的具体细节,但该化合物的潜在抗菌活性可能在开发新的抗生素方面具有重要意义。

抗癌活性

该化合物已被合成并研究其潜在的抗癌活性 . 搜索结果中没有提供此研究的具体细节,但该化合物的独特结构和特性使其成为该领域进一步研究的候选者。

新型衍生物的合成

该化合物已被用于通过连续的C–C和C–N键形成合成新的衍生物 . 这项研究导致了具有潜在生物活性特性的新分子开发 .

更有效药物的开发

在单个分子中组合两种或多种药效团,例如在“N-(3-(苯并[d]噻唑-2-基)-4-羟基苯基)-[1,1'-联苯]-4-甲酰胺”中,是开发更有效药物的公认假设 . 这种化合物,通过其苯并噻唑和功能化喹啉的组合,可能导致具有增强生物活性特性的药物的开发 .

作用机制

Target of Action

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . Therefore, the primary target of this compound could be the M. tuberculosis bacterium.

Mode of Action

tuberculosis . This suggests that the compound may interact with specific proteins or enzymes within the bacterium to inhibit its growth and proliferation.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it is likely that the compound affects pathways related to the growth and proliferation of M. tuberculosis.

Result of Action

Given the compound’s potential anti-tubercular activity , it may result in the inhibition of growth and proliferation of M. tuberculosis at the molecular and cellular levels.

安全和危害

未来方向

生化分析

Biochemical Properties

The biochemical properties of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide are not fully understood yet. It has been found that benzothiazole derivatives have shown promising results in inhibiting the growth of M. tuberculosis . This suggests that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide might interact with certain enzymes or proteins that are crucial for the survival of these bacteria.

Cellular Effects

Preliminary studies suggest that benzothiazole derivatives may have anti-inflammatory properties . This indicates that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide could potentially influence cell signaling pathways and gene expression related to inflammation.

Molecular Mechanism

The exact molecular mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide is not yet fully understood. It is known that benzothiazole derivatives can inhibit the growth of M. tuberculosis . This suggests that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide may interact with biomolecules in a way that disrupts the normal functioning of these bacteria.

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O2S/c29-23-15-14-20(16-21(23)26-28-22-8-4-5-9-24(22)31-26)27-25(30)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,29H,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXLFXCNWYTRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2570936.png)

![1,7-bis(2-methoxyethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2570937.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2570939.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2570943.png)

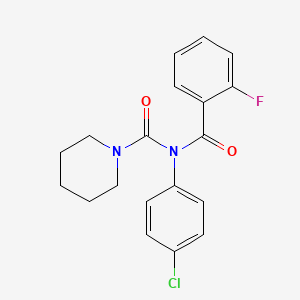

![7-Fluoro-3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2570945.png)

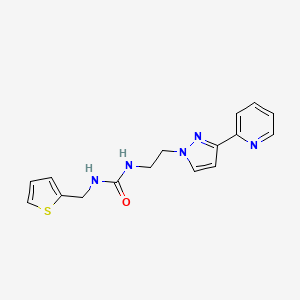

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2570951.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2570952.png)